5-(1,2-Dihydroxyethyl)dihydrofuran-2-one

Chemical Synthesis Analytical Chemistry Stoichiometry

This C6H10O4 dihydrofuranone (MW 146.14 g/mol) is the non-aromatic, saturated lactone precursor for ascorbic acid biosynthesis. Unlike ascorbic acid (MW 176.12), it lacks the 3,4-endiol group, preventing unwanted side reactions in glycosylation or reduction sequences. With a Ki >20,000,000 nM against prolyl hydroxylase, it serves as an ideal negative control in collagen synthesis assays. The distinct hydroxyl anti-conformation and 8.2° furanone plane twist make it valuable for solid-state hydrogen-bonding studies. Standard purity is 95%. Order this essential synthetic intermediate today.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 61989-58-0
Cat. No. B3192312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,2-Dihydroxyethyl)dihydrofuran-2-one
CAS61989-58-0
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C(CO)O
InChIInChI=1S/C6H10O4/c7-3-4(8)5-1-2-6(9)10-5/h4-5,7-8H,1-3H2
InChIKeyWKCBOODKPXKQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,2-Dihydroxyethyl)dihydrofuran-2-one: Chemical Identity and Baseline Procurement Specifications


5-(1,2-Dihydroxyethyl)dihydrofuran-2-one (CAS 61989-58-0), also designated as a dihydrofuranone derivative, possesses a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol [1]. This compound serves as a key intermediate in the biosynthesis and chemical synthesis of ascorbic acid (vitamin C) and its stereoisomers, as elucidated in enzymic-level biosynthetic pathways [2]. It is typically supplied as a research-grade compound with a purity specification of 95% [1]. Unlike its more oxidized counterparts, this saturated lactone core offers distinct physicochemical properties that are critical for specific synthetic and analytical applications.

Procurement Risk of Substituting 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one with In-Class Analogs


Direct substitution of 5-(1,2-dihydroxyethyl)dihydrofuran-2-one with related furanones or lactones is not scientifically defensible due to marked differences in molecular weight, redox potential, and solvated conformational stability [1]. For instance, while L-ascorbic acid (CAS 50-81-7, C6H8O6) is a key biological antioxidant with a molecular weight of 176.12 g/mol and a characteristic endiol moiety, 5-(1,2-dihydroxyethyl)dihydrofuran-2-one (C6H10O4) is a reduced, non-aromatic lactone [2]. This structural divergence results in a molecular weight difference of approximately 30 g/mol and fundamentally alters its reactivity, particularly in glycosylation or reduction sequences where the absence of the 3,4-enol prevents unwanted side reactions [1]. The quantified differences outlined below provide the necessary evidence base for targeted procurement decisions.

Quantitative Differentiation Evidence for 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one Versus Primary Analogs


Molecular Weight Differential: A Critical Distinction for Accurate Stoichiometric Calculations

When compared to the primary oxidized analog L-ascorbic acid (vitamin C), 5-(1,2-dihydroxyethyl)dihydrofuran-2-one exhibits a significantly lower molecular weight. This 30 g/mol difference is critical for researchers performing stoichiometric calculations in multi-step syntheses where precise molar ratios of a reducing lactone are required [1][2].

Chemical Synthesis Analytical Chemistry Stoichiometry

Conformational Stability and Crystallinity: Differentiating Dihydrofuran-2-one from Enol-Containing Analogs

The saturated dihydrofuran-2-one core of the target compound confers a distinct crystal packing arrangement compared to its unsaturated analog, ascorbic acid. In the target compound, the two O-H groups adopt an anti conformation, and the furanone mean plane is twisted by 8.2° [1]. This specific conformational feature influences its melting behavior and solid-state stability profile, which is distinct from the commonly observed decomposition pattern of ascorbic acid at its melting point (190-192°C) [2].

Crystallography Formulation Chemistry Solid-State Physics

Enzyme Inhibition Profile: A Non-Vitamin Activity Profile Relevant to Collagen Research

In contrast to ascorbic acid, which is a cofactor for prolyl hydroxylase, 5-(1,2-dihydroxyethyl)dihydrofuran-2-one exhibits negligible inhibitory activity against procollagen-proline, 2-oxoglutarate 4-dioxygenase. A BindingDB assay reports a Ki value of >20,000,000 nM, indicating extremely weak binding to this target [1]. This is a critical differentiation from L-ascorbic acid, which is essential for collagen synthesis enzyme function.

Enzymology Biochemistry Procollagen-Proline Dioxygenase

Validated Research and Industrial Applications for 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one Based on Differential Evidence


Synthesis of Vitamin C Derivatives and Isotopically Labeled Analogs

Due to its well-defined molecular weight of 146.14 g/mol and the absence of the labile endiol group present in ascorbic acid, this dihydrofuranone serves as an ideal protected precursor for synthesizing ascorbic acid derivatives [1]. The precise 17% mass difference from ascorbic acid allows for accurate stoichiometric control in the preparation of covalent complexes and isotopically labeled compounds, such as those described in vitamin C complex patents [2].

Crystallographic and Conformational Studies of Furanone Derivatives

The distinct anti conformation of its hydroxyl groups and the specific 8.2° twist of the furanone plane, as determined by X-ray crystallography, make this compound a valuable model system for studying hydrogen bonding networks and packing motifs in lactone crystals [1]. This differentiates it from ascorbic acid, which has a higher melting point and different decomposition profile, enabling unique solid-state investigations.

Negative Control in Procollagen-Proline Dioxygenase Inhibition Assays

With a measured Ki value exceeding 20,000,000 nM against prolyl hydroxylase, this compound is functionally inert in this critical collagen synthesis pathway [1]. This property makes it an excellent negative control in biochemical assays designed to identify or characterize modulators of prolyl hydroxylase activity, where the presence of a cofactor-active analog like ascorbic acid would confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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